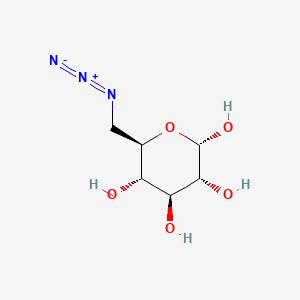
alpha-D-Glucopyranose, 6-azido-6-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Glucopyranose, 6-azido-6-deoxy-: is a modified sugar molecule where the hydroxyl group at the sixth position of the glucose ring is replaced by an azido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranose, 6-azido-6-deoxy- typically involves the substitution of the hydroxyl group at the sixth position with an azido group. One common method involves the use of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose as an intermediate . The reaction conditions often include the use of triflic azide or imidazole sulfonyl azide salts as azide transfer reagents .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the scalable synthesis often involves the use of safe and efficient azide transfer reagents, ensuring the process is both reliable and reproducible .
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Glucopyranose, 6-azido-6-deoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide and triflic azide are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Major Products:
Substitution Reactions: Products include various substituted glucopyranose derivatives.
Reduction Reactions: The major product is 6-amino-6-deoxy-D-glucopyranose.
Scientific Research Applications
Alpha-D-Glucopyranose, 6-azido-6-deoxy- has several applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranose, 6-azido-6-deoxy- involves its ability to participate in click chemistry reactions. The azido group can react with alkynes in the presence of a copper catalyst to form stable triazole linkages. This property is exploited in various applications, including the labeling of biomolecules and the synthesis of complex molecular structures .
Comparison with Similar Compounds
6-Azido-6-deoxy-D-galactose: Similar in structure but differs in the configuration of the hydroxyl groups.
2-Azido-2-deoxy-D-glucose: Another azido sugar with the azido group at the second position.
Uniqueness: Alpha-D-Glucopyranose, 6-azido-6-deoxy- is unique due to its specific substitution at the sixth position, which imparts distinct chemical reactivity and biological properties compared to other azido sugars .
Properties
CAS No. |
138331-98-3 |
|---|---|
Molecular Formula |
C6H11N3O5 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-6-(azidomethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-1-2-3(10)4(11)5(12)6(13)14-2/h2-6,10-13H,1H2/t2-,3-,4+,5-,6+/m1/s1 |
InChI Key |
CMLRUUHRGSJVMD-DVKNGEFBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)N=[N+]=[N-] |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















